molecular formula C14H23N3O2 B8682843 1-tert-Butoxycarbonyl-4-(imidazol-1-ylmethyl)piperidine

1-tert-Butoxycarbonyl-4-(imidazol-1-ylmethyl)piperidine

Cat. No. B8682843
M. Wt: 265.35 g/mol
InChI Key: BJBIMVUYRLMGTP-UHFFFAOYSA-N
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Description

1-tert-Butoxycarbonyl-4-(imidazol-1-ylmethyl)piperidine is a useful research compound. Its molecular formula is C14H23N3O2 and its molecular weight is 265.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-tert-Butoxycarbonyl-4-(imidazol-1-ylmethyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-Butoxycarbonyl-4-(imidazol-1-ylmethyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-tert-Butoxycarbonyl-4-(imidazol-1-ylmethyl)piperidine

Molecular Formula

C14H23N3O2

Molecular Weight

265.35 g/mol

IUPAC Name

tert-butyl 4-(imidazol-1-ylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-7-4-12(5-8-17)10-16-9-6-15-11-16/h6,9,11-12H,4-5,7-8,10H2,1-3H3

InChI Key

BJBIMVUYRLMGTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN2C=CN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of the title compound from Step B (1.0 g, 3.408 mmoles) in DMF (15 mL) was added to a stirred solution of NaH (0.27 g, 6.817 mmoles) and imidazole (0.464 g, 6.817 mmoles) in DMF (15 mL) under nitrogen atmosphere. The mixture was stirred at 60° C. for 16 h. DMF was evaporated in vacuo. The resulting crude product was extracted with CH2Cl2 and the extract was successively washed with water and brine, and the CH2Cl2 was evaporated to leave the title residue which was chromatographed on silica gel using 3% (10% conc NH4OH in methanol)-CH2Cl2 as eluant to give the title compound (0.823 g). FABMS (M+1)=266.2, δH (CDCl3) 0.8-1.0 (m, 2H), 1.2 (s, 9H), 1.2-1.4 (m, 1H), 1.65 (m, 1H), 2.4 (dt, 2H), 3.6 (d, 2H), 4.8 (d, 2H), 6.7 (s, 1H), 6.8 (s, 1H), 7.2 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.464 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

By a similar manner to Reference Example 29, 1-tert-butoxycarbonyl-piperidin-4-methanol (1.08 g, 5.0 mmol) was reacted with imidazole (1.02 g, 15 mmol) to give the titled compound as an amorphous-like substance 239 mg, 18%).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
1.02 g
Type
reactant
Reaction Step One

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